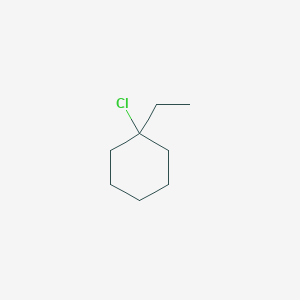

1-Chloro-1-ethylcyclohexane

描述

1-Chloro-1-ethylcyclohexane is a halogenated cyclohexane derivative with the molecular formula C₈H₁₃Cl. It features a chlorine atom and an ethyl group bonded to the same carbon (C1) of the cyclohexane ring. This substitution pattern creates significant steric and electronic effects, influencing its conformational stability and reactivity. The compound’s structure is derived from cyclohexane, a six-membered ring with chair conformations being the most stable. The presence of bulky substituents (Cl and ethyl) at the axial position introduces 1,3-diaxial strain, favoring the equatorial orientation to minimize steric hindrance .

属性

IUPAC Name |

1-chloro-1-ethylcyclohexane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15Cl/c1-2-8(9)6-4-3-5-7-8/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHVWECHVTHLPMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCCCC1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: 1-Chloro-1-ethylcyclohexane can be synthesized through the chlorination of 1-ethylcyclohexane. The reaction typically involves the use of chlorine gas (Cl2) in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction. The reaction conditions include:

Temperature: Room temperature or slightly elevated temperatures.

Solvent: Often carried out in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).

Catalyst: Ultraviolet light or radical initiators like benzoyl peroxide.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems helps maintain optimal reaction conditions and ensures high yield and purity of the product.

化学反应分析

Types of Reactions: 1-Chloro-1-ethylcyclohexane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.

Oxidation Reactions: The ethyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Major Products:

Substitution: Formation of 1-ethylcyclohexanol, 1-ethylcyclohexylamine, etc.

Elimination: Formation of ethylcyclohexene.

Oxidation: Formation of 1-ethylcyclohexanol, 1-ethylcyclohexanone, or 1-ethylcyclohexanoic acid.

科学研究应用

1-Chloro-1-ethylcyclohexane finds applications in various scientific research fields:

Chemistry: Used as a starting material or intermediate in organic synthesis and mechanistic studies.

Biology: Employed in studies involving the metabolism and biotransformation of chlorinated hydrocarbons.

Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science research.

作用机制

The mechanism of action of 1-chloro-1-ethylcyclohexane primarily involves its reactivity as an alkyl halide. The chlorine atom, being a good leaving group, facilitates various substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used. For example, in nucleophilic substitution reactions, the nucleophile attacks the carbon atom bonded to the chlorine, leading to the formation of new bonds and the release of chloride ions.

相似化合物的比较

Table 1: Comparison of Key Structural and Conformational Properties

| Compound | Molecular Formula | Substituent Positions | Conformational Preference | Key Stability Factors |

|---|---|---|---|---|

| 1-Chloro-1-ethylcyclohexane | C₈H₁₃Cl | C1 (Cl, ethyl) | Equatorial substituents | High steric hindrance at C1 |

| 1-Chloro-1-methylcyclohexane | C₇H₁₃Cl | C1 (Cl, methyl) | Equatorial Cl, axial methyl | Lower steric strain than ethyl |

| Chlorocyclohexane | C₆H₁₁Cl | C1 (Cl) | Equatorial Cl | Minimal steric hindrance |

| 1-Chloro-4-ethylcyclohexane | C₈H₁₃Cl | C1 (Cl), C4 (ethyl) | Both equatorial | Reduced 1,3-diaxial interactions |

Key Findings :

- This compound : The ethyl group’s larger size compared to methyl increases 1,3-diaxial strain in the axial conformation. Studies on 1-chloro-1-methylcyclohexane (a structural analog) show that the equatorial position reduces strain by ~3–5 kcal/mol . For the ethyl derivative, this energy difference is expected to be greater due to the ethyl group’s higher A-value (~1.8 kcal/mol for ethyl vs. ~1.7 kcal/mol for methyl) .

- 1-Chloro-4-ethylcyclohexane : The spatial separation of substituents (C1-Cl and C4-ethyl) eliminates steric clashes, favoring equatorial positions for both groups. This compound exhibits lower ring strain compared to this compound .

Physicochemical Properties

Table 2: Physical and Hazard Properties

| Compound | Boiling Point (°C) | Molecular Weight (g/mol) | Hazard Classification |

|---|---|---|---|

| This compound | ~180–190 (estimated) | 144.64 | Flammable liquid (Category 3) |

| 1-Chloro-1-methylcyclohexane | 140–145 | 134.63 | Skin/Irritant (Category 2) |

| Chlorocyclohexane | 142–144 | 118.60 | Flammable, irritant (H226, H315) |

Key Findings :

- Boiling Points : Chlorocyclohexane has the lowest boiling point due to its smaller molecular weight. The ethyl-substituted derivative has a higher boiling point, attributed to increased molecular weight and van der Waals interactions .

- Hazards : 1-Chloro-1-methylcyclohexane and chlorocyclohexane are classified as skin irritants (Category 2), while this compound’s flammability is more prominent due to its larger hydrocarbon chain .

生物活性

1-Chloro-1-ethylcyclohexane is an organic compound with the molecular formula CHCl and a molecular weight of 146.658 g/mol. It features a cyclohexane ring substituted with a chlorine atom and an ethyl group at the same carbon. This compound is of interest due to its potential biological activities, which will be explored in detail below.

Biological Activity

The biological activity of this compound has been assessed in various studies, focusing on its effects on cellular processes, potential toxicity, and interactions with biological systems.

Toxicological Studies

- Acute Toxicity : Research indicates that halogenated compounds, including chloroalkanes, can exhibit significant toxicity. A study on similar compounds suggests that exposure to high concentrations may lead to neurotoxic effects and respiratory distress in animal models .

- Chronic Exposure : Long-term exposure to chlorinated hydrocarbons is associated with liver damage and carcinogenicity. Although specific data on this compound is limited, its structural similarity to other chlorinated compounds raises concerns about potential long-term health effects .

- Environmental Impact : The persistence of chlorinated compounds in the environment can lead to bioaccumulation. Studies indicate that compounds like this compound may disrupt endocrine functions in aquatic organisms, leading to reproductive and developmental issues .

Case Study: Neurotoxicity Assessment

A study conducted on similar chlorinated compounds assessed their neurotoxic effects using rat models. The findings indicated that exposure led to significant changes in behavior and neurological function, suggesting a need for further investigation into the neuroactive properties of this compound.

| Compound | Dose (mg/kg) | Observed Effects |

|---|---|---|

| 1-Chloro-2-methylpropane | 50 | Behavioral changes observed |

| 1-Chloro-3-propanol | 100 | Neurotoxicity indicated |

| This compound | TBD | TBD |

Research Findings on Environmental Impact

Research has shown that chlorinated hydrocarbons can disrupt aquatic ecosystems. A study examining the effects of similar compounds found that they could interfere with reproductive success in fish species at concentrations as low as 10 µg/L.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。